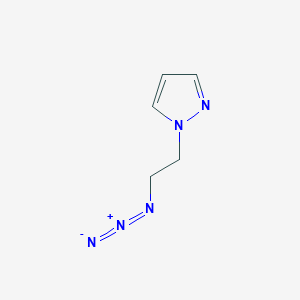

1-(2-azidoethyl)-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Organic Synthesis

The journey of pyrazole chemistry began in the late 19th century, with its first synthesis credited to Buchner and Fritsch. numberanalytics.com Ludwig Knorr, in 1883, was the first to recognize the therapeutic potential of a pyrazole derivative, antipyrine, for its antipyretic properties, which spurred significant interest in this class of compounds. sphinxsai.comglobalresearchonline.net Initially, synthetic methods like the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, were the primary routes to pyrazole derivatives. numberanalytics.commdpi.com Over the decades, the synthetic arsenal (B13267) has expanded dramatically to include more sophisticated and regioselective methods, such as those utilizing α,β-unsaturated aldehydes and modern catalytic systems. wikipedia.orgorganic-chemistry.org This evolution has solidified the role of pyrazoles as indispensable components in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comsphinxsai.com

Strategic Importance of Azido-Functionalized Heterocycles as Modular Building Blocks

Azido-functionalized heterocycles are of paramount strategic importance in organic synthesis due to the versatile reactivity of the azide (B81097) group. rsc.org This functional group can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.govdovepress.com This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages under mild conditions, making it ideal for bioconjugation and the construction of complex molecular architectures. nih.gov The azide group's ability to be readily introduced and its selective reactivity make azido-functionalized heterocycles, such as 1-(2-azidoethyl)-1H-pyrazole, powerful modular building blocks for creating diverse and functionalized molecules. researchgate.netresearchgate.net

Research Landscape and Specific Academic Relevance of this compound

The research landscape surrounding this compound is primarily focused on its application as a versatile synthetic intermediate. Its bifunctional nature, possessing both a pyrazole ring and a reactive azide group, allows for its incorporation into a wide range of molecular frameworks. The pyrazole moiety itself is a well-established pharmacophore found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents. sphinxsai.commdpi.comnih.gov The azidoethyl group serves as a chemical handle for further functionalization, particularly through click chemistry, enabling the synthesis of novel pyrazole-triazole hybrids. These hybrid structures are of significant interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of novel ligands and functional polymers. nih.govresearchgate.net

Synthesis and Characterization

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. A common route involves the reaction of 1-(2-chloroethyl)-1H-pyrazole with an azide salt, such as sodium azide, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net An alternative approach involves the conversion of the corresponding alcohol, 1-(2-hydroxyethyl)-1H-pyrazole, to an azide. nih.gov

Table 1: Physicochemical Properties of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C5H7N5 | 137.14 |

| 1-[4-(2-azidoethyl)phenyl]-1H-pyrazole | C11H11N5 | 213.24 nih.gov |

| 1-(2-azidoethyl)-4-methanesulfonyl-1H-pyrazole | C6H9N5O2S | 215.24 chemsrc.com |

| 1-(2-azidoethyl)-4-(trifluoromethyl)-1H-pyrazole | C6H6F3N5 | 205.144 molport.com |

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is used to confirm the presence of the ethyl group and the pyrazole ring protons. For instance, the protons of the methylene (B1212753) groups adjacent to the azide and the pyrazole nitrogen typically appear as distinct triplets. 13C NMR spectroscopy provides information on the carbon framework of the molecule. umtm.cz

Infrared (IR) Spectroscopy : A characteristic and strong absorption band in the IR spectrum, typically around 2100 cm-1, confirms the presence of the azide functional group. researchgate.net Other bands corresponding to C-H and C=N stretching vibrations of the pyrazole ring are also observed. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. umtm.cz

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the azide functional group, making it a valuable reagent in several areas of chemical synthesis.

Role in "Click Chemistry" and the Formation of Triazole Derivatives

The most significant application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This highly efficient and regioselective reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov By reacting this compound with various terminal alkynes, a diverse library of pyrazole-triazole conjugates can be prepared. This "click chemistry" approach is widely employed in drug discovery and materials science due to its reliability and broad functional group tolerance. dovepress.com

Use as a Ligand in Coordination Chemistry

The pyrazole nucleus is a well-known ligand in coordination chemistry, capable of coordinating to a variety of metal ions. researchgate.net The introduction of the azidoethyl group and the subsequent formation of triazole derivatives provides additional coordination sites. beilstein-journals.org These pyrazole-triazole ligands can form stable complexes with transition metals, which have potential applications in catalysis and as novel materials with interesting magnetic or optical properties. nih.gov

Applications in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govnih.gov The ability to functionalize the pyrazole core via the azidoethyl group using click chemistry allows for the rapid generation of diverse compound libraries for biological screening. nih.gov This modular approach facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in the development of new therapeutic agents. nih.gov For example, pyrazole-triazole hybrids have been investigated as potential enzyme inhibitors and anticancer agents. dovepress.com

Table 2: Key Reactions and Applications of this compound

| Reaction Type | Reactant | Product | Application |

| Click Chemistry (CuAAC) | Terminal Alkyne | 1,2,3-Triazole Derivative | Drug Discovery, Materials Science, Bioconjugation nih.govdovepress.com |

| Coordination | Metal Ion | Metal Complex | Catalysis, Functional Materials researchgate.netnih.gov |

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis and the dual reactivity offered by the stable pyrazole ring and the adaptable azidoethyl group make it a powerful tool for the construction of complex molecules. The ability to readily participate in "click chemistry" has cemented its importance in the rapid and efficient generation of diverse molecular entities for applications in medicinal chemistry, coordination chemistry, and materials science. As the demand for novel and functional molecules continues to grow, the strategic use of modular building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-azidoethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-9-7-3-5-10-4-1-2-8-10/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZZZXHWTZPJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Azidoethyl 1h Pyrazole and Its Structural Analogs

Direct N-Alkylation Strategies for 1-(2-Azidoethyl)-1H-pyrazole Synthesis

Direct N-alkylation is a common and effective method for synthesizing N-substituted pyrazoles. This strategy involves the deprotonation of the pyrazole's N-H bond by a base, creating a nucleophilic pyrazolate anion that subsequently attacks an electrophilic azidoethyl reagent.

Alkylation of Pyrazole (B372694) with Azidoethyl Transfer Reagents

The introduction of the azidoethyl group onto the pyrazole nitrogen is accomplished using reactive molecules that serve as "azidoethyl transfer" agents. The choice of reagent is critical and typically involves precursors with a good leaving group to facilitate nucleophilic substitution.

A prevalent method for the synthesis of azidoethyl-substituted pyrazoles involves the use of halogenated precursors, such as 1-azido-2-chloroethane (B1610171) or 1-azido-2-bromoethane. In this procedure, the pyrazole is first treated with a base to form the pyrazolate anion. This anion then displaces the halide from the azidoethyl reagent in a standard SN2 reaction. A study on the synthesis of related azidoalkyl nitropyrazoles successfully employed 1-azido-2-chloroethane for this purpose. mdpi.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively solvates the cation of the base and promotes the nucleophilic attack. mdpi.com

An alternative to halogenated precursors is the use of 2-azidoethanol (B47996) derivatives where the hydroxyl group has been activated by conversion into a better leaving group, such as a tosylate or mesylate. Reagents like 2-azidoethyl tosylate or 2-azidoethyl mesylate are highly effective for the N-alkylation of pyrazoles. The methodology is similar to that for halogenated precursors: the pyrazole is deprotonated, and the resulting anion displaces the tosylate or mesylate group. This approach has been shown to be advantageous in the synthesis of azidoethyl compounds, involving the in situ deprotonation of nitropyrazoles followed by reaction with 2-azidoethyl mesylate at elevated temperatures. mdpi.com

The efficiency and yield of the N-alkylation of pyrazoles are highly dependent on the reaction conditions. The selection of an appropriate base, solvent, and temperature is crucial for optimizing the synthesis.

Bases: The choice of base is critical for the initial deprotonation of the pyrazole. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete and irreversible formation of the pyrazolate anion. Alternatively, milder bases such as potassium carbonate (K2CO3) or cesium carbonate can also be effective, particularly in polar aprotic solvents. researchgate.netnih.gov The use of cesium-impregnated catalysts has also been reported to yield excellent results in short reaction times. researchgate.net

Solvent Systems: Polar aprotic solvents are generally preferred for this reaction. Dimethylformamide (DMF) is a common choice due to its high dielectric constant and ability to solvate cations, which enhances the nucleophilicity of the pyrazolate anion. mdpi.comresearchgate.net Other solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) can also be employed, depending on the specific base and alkylating agent used.

Temperature Profiles: The reaction temperature can influence both the rate and selectivity of the alkylation. Many N-alkylation reactions are performed at room temperature or with moderate heating. nih.gov For less reactive precursors or to increase the reaction rate, elevated temperatures may be necessary. mdpi.com However, care must be taken as higher temperatures can sometimes lead to side reactions or decomposition of the thermally sensitive azide (B81097) group.

Table 1: Optimization of N-Alkylation Reaction Conditions

Regioselective Considerations in N-Alkylation of Substituted Pyrazoles

When the pyrazole ring is asymmetrically substituted (e.g., at the 3- or 5-position), the two nitrogen atoms become non-equivalent, leading to the possibility of forming two different regioisomers: the N1- and N2-alkylated products. The outcome of the reaction is governed by a combination of steric and electronic factors.

Steric Effects: Steric hindrance is often the dominant factor determining regioselectivity. The incoming alkylating agent will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For example, in a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position (which is adjacent to the substituent), leading to a preference for N1-alkylation. mdpi.com The steric bulk of the alkylating reagent itself can also be used to control selectivity, with larger reagents showing a greater preference for the less hindered site. acs.org

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it. However, these effects are often secondary to steric considerations in many standard alkylation reactions.

The interplay of these factors means that the alkylation of substituted pyrazoles can sometimes yield a mixture of isomers, necessitating chromatographic separation. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole Alkylation

Cyclization-Based Syntheses Involving Azidoethyl Fragments for Pyrazole Ring Formation

An alternative synthetic strategy involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the required azidoethyl group. The most well-established method for pyrazole synthesis is the Knorr condensation, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rhhz.net

In this context, this compound can be synthesized by reacting 2-azidoethylhydrazine with a suitable 1,3-dicarbonyl compound. For instance, condensation with malondialdehyde would yield the parent this compound. If a substituted pyrazole is desired, other 1,3-dicarbonyls can be used; for example, reaction with acetylacetone (B45752) would produce 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole. This method offers a powerful way to build substituted pyrazoles with the azidoethyl group already in place, often with predictable regioselectivity based on the nature of the dicarbonyl starting material. nih.govmdpi.comnih.gov

This cyclocondensation approach is fundamental in heterocyclic chemistry and provides a versatile entry point to a wide range of N-substituted pyrazoles, avoiding the potential regioselectivity issues associated with the direct alkylation of already-substituted pyrazole rings. beilstein-journals.org

Intermolecular Cyclization Approaches with Pre-functionalized Components

Intermolecular cyclization represents a foundational strategy for constructing the pyrazole core, typically involving the condensation of two or more pre-functionalized building blocks. The most prevalent method is the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative. ias.ac.injocpr.commdpi.commdpi.com This approach allows for considerable variation in the substitution pattern of the final pyrazole product by modifying the starting components.

A direct synthesis of a close structural analog, 1-(2-azidoethyl)-3,4-dinitropyrazole, has been achieved through an azidoethyl transfer method. mdpi.com This procedure involves the in situ deprotonation of nitropyrazoles followed by reaction with reagents like 1-azido-2-chloroethane or 2-azidoethyl mesylate at elevated temperatures, effectively demonstrating the N-alkylation of a pre-formed pyrazole ring. mdpi.com

Another powerful intermolecular approach is the [3+2] dipolar cycloaddition. mdpi.comorganic-chemistry.org This reaction often involves the generation of a nitrile imine intermediate, which then reacts with a dipolarophile such as an alkyne or a functionalized alkene to form the pyrazole ring. mdpi.comnih.gov The use of alkyne surrogates, such as alkenes with a suitable leaving group, can overcome challenges related to alkyne availability and regioselectivity. nih.gov

The table below summarizes various intermolecular approaches.

| Method | Key Reactants | Description | Reference(s) |

| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Condensation reaction forming the pyrazole ring. A classic and versatile method. | ias.ac.injocpr.commdpi.com |

| N-Alkylation | Pyrazole, Azidoethylating Agent | Introduction of the azidoethyl group onto a pre-existing pyrazole nucleus. | mdpi.com |

| [3+2] Cycloaddition | Nitrile Imines, Alkenes/Alkynes | Huisgen 1,3-dipolar cycloaddition to construct the five-membered ring. | mdpi.comorganic-chemistry.orgnih.gov |

Intramolecular Cyclization Pathways for Fused Pyrazole Systems

Intramolecular cyclization strategies are essential for the synthesis of fused pyrazole systems, where the pyrazole ring is annulated to another carbocyclic or heterocyclic ring. These pathways involve a single precursor molecule that undergoes ring closure to form the bicyclic or polycyclic framework.

A notable method involves the cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes, which serves as a convenient route to fused pyrazoles and their N-oxides. osi.lv Similarly, the ring closure of arylhydrazones derived from 2-pyrazinyl or 3-pyridazinyl ketones can yield pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-c]pyridazines, respectively. nih.gov This transformation can be accelerated under acidic or basic conditions. nih.gov

Another approach is the cyclization of β-amino cyclic ketones, which has been used to assemble trifluoromethylated fused tricyclic pyrazoles. rsc.org The mechanism is believed to proceed through the in situ generation of a β-diazo ketone intermediate via diazotization. rsc.org The versatility of intramolecular cyclization is further highlighted by the various reaction pathways available from starting materials like 3(5)-aminopyrazoles, which can lead to different fused systems such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines depending on which nucleophilic centers are engaged. researchgate.net

Advanced Synthetic Protocols and Methodological Innovations

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing pyrazole frameworks. These protocols often offer improved yields, milder reaction conditions, and greater control over selectivity compared to traditional methods.

Transition-Metal-Catalyzed Routes to Azole Frameworks

Transition-metal catalysis has become an indispensable tool for pyrazole synthesis and functionalization. researchgate.netrsc.org Catalysts based on palladium, copper, ruthenium, gold, and iron have been employed to facilitate various transformations. ias.ac.inresearchgate.netmdpi.com A prominent application is the direct C-H functionalization of pre-formed pyrazoles, which avoids the need for pre-functionalized starting materials and allows for late-stage modification of complex molecules. rsc.orgdntb.gov.ua

Copper and palladium catalysts are effective in Sonogashira coupling/cyclization cascade reactions of N-propargyl sulfonylhydrazones to furnish substituted pyrazoles. researchgate.net Iron-based catalysts, particularly in the form of paramagnetic ionic liquids like [C4mim][FeCl4], have been utilized for the efficient one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in Furthermore, gold(I)-catalyzed tandem reactions and copper-mediated electrophilic cyclizations of α,β-alkynic hydrazones provide access to functionalized pyrazoles, including those bearing iodo and trifluoromethyl groups. mdpi.com

| Catalyst System | Reaction Type | Example Application | Reference(s) |

| Pd(II)/Cu(I) | Sonogashira Coupling/Cyclization | Synthesis of pyrazoles from N-propargyl sulfonylhydrazones. | researchgate.net |

| Fe(III)-Ionic Liquid | Condensation/Cyclization | One-pot synthesis of pyrazoles from 1,3-diketones and hydrazines. | ias.ac.in |

| Ru(II) | Dehydrogenative Coupling | Formation of pyrazoles from 1,3-diols and arylhydrazines. | organic-chemistry.org |

| Au(I) / Cu(I) | Electrophilic Cyclization | Synthesis of functionalized pyrazoles from α,β-alkynic hydrazones. | mdpi.com |

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

One-pot syntheses of pyrazoles have been developed from simple starting materials, such as the three-component reaction of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.org This method proceeds through a pyrazoline intermediate that is oxidized in situ to the final pyrazole product. organic-chemistry.org Cascade reactions enable the construction of highly complex molecular architectures in a single transformation. For instance, an unprecedented domino protocol using chalcone (B49325) epoxides and pyrazolones has been reported for the diastereoselective synthesis of pyranopyrazole scaffolds. nih.gov Similarly, cascade reactions between N-tosylhydrazones and alkynylpyridines have been designed to produce 2-(pyrazol-3-yl)pyridines and 2,6-bis(pyrazolyl)pyridines, which are important ligands in coordination chemistry. rsc.org These multicomponent approaches allow for the rapid generation of molecular diversity from simple, commercially available materials. rsc.orgbookpi.org

Photoredox Catalysis and Sustainable Synthetic Approaches

Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.org This approach often employs photocatalysts to initiate single-electron transfer (SET) processes, enabling unique reaction pathways.

The synthesis of pyrazole derivatives has been achieved through relay visible-light photoredox catalysis, involving a formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This strategy engages three successive photoredox cycles with a single photocatalyst to achieve the transformation efficiently. acs.org Another innovative method involves a domino sequence combining a photoclick cycloaddition with a photocatalyzed oxidative deformylation. acs.org This protocol uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group. acs.org These light-driven methods represent a greener alternative to traditional synthetic protocols, often proceeding at room temperature and utilizing air as a terminal oxidant, thus aligning with the principles of sustainable chemistry. organic-chemistry.org

Chemical Transformations and Reactivity Profiles of 1 2 Azidoethyl 1h Pyrazole

1,3-Dipolar Cycloaddition Reactions: The Central Role of the Azidoethyl Moiety

The terminal azide (B81097) group (-N₃) on the ethyl chain of 1-(2-azidoethyl)-1H-pyrazole is a quintessential 1,3-dipole. This characteristic allows it to readily participate in cycloaddition reactions with various dipolarophiles, particularly alkynes. These reactions lead to the formation of stable, five-membered triazole rings. The two most prominent and widely utilized variations of this transformation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The CuAAC reaction is a cornerstone of click chemistry, valued for its high yields, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgmdpi.comrsc.org In this reaction, a copper(I) catalyst activates a terminal alkyne, dramatically accelerating its reaction with an azide. For a substrate like this compound, this reaction provides a powerful method for conjugating the pyrazole (B372694) unit to a wide array of alkyne-containing molecules.

A defining feature of the CuAAC reaction is its exquisite control over regioselectivity. organic-chemistry.orgmdpi.com Unlike the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed pathway exclusively produces the 1,4-disubstituted isomer. organic-chemistry.org When this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst, the reaction proceeds to form a single product: a 1-(2-(4-substituted-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole. This high degree of regiocontrol is a direct consequence of the reaction mechanism, which is orchestrated by the copper catalyst. rsc.org

Table 1: Representative CuAAC Reaction of this compound with Phenylacetylene

| Entry | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 12 | >95 |

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. researchgate.netnih.gov It is generally accepted that the catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. organic-chemistry.org This step is believed to be crucial for activating the alkyne. The azide, in this case this compound, then coordinates to the copper center.

Following coordination, a key step involves the formation of a six-membered copper-containing intermediate (a metallacycle). organic-chemistry.org Subsequent rearrangement and ring contraction lead to a copper-triazolide species. The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org While a mononuclear copper species is often depicted, mechanistic studies suggest that dinuclear or even trinuclear copper complexes may be the kinetically favored active species in the catalytic cycle, playing a role in stabilizing intermediates and facilitating the reaction. researchgate.nettdl.org

The efficiency of the CuAAC reaction is highly dependent on the catalyst system. nih.govjenabioscience.com The active catalyst is the copper(I) ion, which can be introduced directly using Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a stable and inexpensive copper(II) precursor like copper(II) sulfate (CuSO₄) using a reducing agent, with sodium ascorbate being the most popular choice. nih.govmdpi.com

Ancillary ligands play a critical role in stabilizing the catalytically active Cu(I) oxidation state against disproportionation or oxidation and in accelerating the reaction rate. mdpi.comnih.gov A wide variety of nitrogen-containing ligands have been developed for this purpose. For reactions involving pyrazole-containing substrates, ligands such as tris(pyrazolyl)borates have shown efficacy. mdpi.com Other widely used ligands include tris(triazolylmethyl)amines (TTMA) and bathophenanthroline. tdl.orgnih.gov The choice of ligand and solvent system (often aqueous or mixed aqueous-organic systems) can be optimized to achieve maximal yields and reaction rates for specific substrates. nih.govnih.govresearchgate.net

Table 2: Effect of Different Ligands on a Model CuAAC Reaction

| Entry | Ligand | Catalyst Precursor | Conditions | Outcome |

| 1 | None | CuSO₄/NaAsc | H₂O/t-BuOH, RT | High Yield |

| 2 | Tris(pyrazolyl)borate | CuI | H₂O/EtOH, RT | Accelerated Rate, High Yield mdpi.com |

| 3 | Tris(triazolylmethyl)amine | CuSO₄/NaAsc | Aqueous buffer, RT | Significant Rate Acceleration tdl.org |

The requirement of a potentially cytotoxic copper catalyst in CuAAC limits its applications in living systems. h1.co The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by employing a strained cycloalkyne. The high ring strain of the cycloalkyne provides the driving force for the [3+2] cycloaddition with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst. h1.comagtech.com.cn Consequently, this compound can be used in SPAAC for bioorthogonal labeling and conjugation applications.

The rate of the SPAAC reaction is highly dependent on the structure of the strained cycloalkyne. magtech.com.cn Several generations of cycloalkynes have been developed to optimize the balance between reactivity and stability. Common examples include dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and their derivatives. wikipedia.orgub.edunih.gov

The reaction of this compound with a strained cycloalkyne like DBCO or BCN would proceed readily under mild, catalyst-free conditions to yield a stable, fused triazole product. ub.edunih.gov The benzofusion in DBCO, for instance, enhances the reaction rate compared to simpler cyclooctynes. ub.edu This predictable and catalyst-free reactivity makes the SPAAC of this compound a valuable tool for applications where the presence of a metal catalyst is undesirable. nih.gov

Table 3: Representative Strained Cycloalkynes for SPAAC with this compound

| Cycloalkyne | Common Acronym | Key Feature | Expected Reactivity |

| Bicyclo[6.1.0]non-4-yne | BCN | High reactivity and good hydrophilicity. wikipedia.org | Fast, catalyst-free cycloaddition. nih.gov |

| Dibenzocyclooctynol | DBCO | High stability and reactivity due to ring strain enhanced by fused aromatic rings. nih.gov | Rapid and efficient cycloaddition. ub.edu |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Advantages of Copper-Free Click Chemistry for Specific Linkage Strategies

Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers significant advantages for creating specific molecular linkages involving this compound, especially in biological and biomedical contexts. chempep.comnih.gov The primary benefit is the elimination of cytotoxic copper catalysts, which are often required for the more common copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.comwikipedia.org This biocompatibility makes copper-free methods suitable for applications within living cells or organisms without inducing cellular damage. chempep.comrsc.org

The reaction's driving force in SPAAC comes from the high ring strain of a cyclooctyne derivative, which reacts readily with the azide moiety of this compound. magtech.com.cn This process is bioorthogonal, meaning the reacting groups (azide and cyclooctyne) are inert to most biological functional groups, ensuring high selectivity and specificity even in the complex chemical environment of a living system. chempep.com This minimizes off-target reactions and background labeling. chempep.com Furthermore, these reactions proceed efficiently under mild physiological conditions, such as neutral pH and ambient temperature in aqueous buffers, preserving the integrity of sensitive biomolecules. chempep.com The resulting triazole linkage is exceptionally stable against hydrolysis and enzymatic degradation, ensuring the formation of robust and long-lasting conjugates. chempep.com

These characteristics make SPAAC an ideal strategy for applications like site-specific labeling of proteins, carbohydrates, or nucleic acids, and the development of antibody-drug conjugates (ADCs) where precise and stable linkage is critical. chempep.comnih.gov

Table 1: Comparison of Linkage Strategies for this compound

| Feature | Copper-Free Click Chemistry (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |

|---|---|---|

| Catalyst Requirement | None (driven by ring strain) | Copper(I) catalyst |

| Biocompatibility | High (no cytotoxic metal catalyst) chempep.com | Limited (copper toxicity is a concern for living systems) chempep.com |

| Reaction Conditions | Mild, physiological conditions (neutral pH, ambient temp.) chempep.com | Requires copper catalyst and often reducing agents/ligands |

| Selectivity | High bioorthogonality, specific reaction in complex media chempep.com | High, but catalyst can interfere with biological systems |

| Primary Application Context | Live cell imaging, in vivo labeling, bioconjugation nih.govwikipedia.org | Materials science, synthetic chemistry, ex vivo applications |

| Alkyne Partner | Strained cyclooctyne magtech.com.cn | Terminal alkyne |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful reaction that complements other click chemistry methods. chalmers.se Unlike the copper-catalyzed variant which exclusively produces 1,4-disubstituted 1,2,3-triazoles, the RuAAC reaction selectively yields the 1,5-disubstituted isomer. chalmers.seacs.org This transformation is typically catalyzed by ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (COD = 1,5-cyclooctadiene). organic-chemistry.orgnih.gov

A key advantage of the RuAAC is its broader substrate scope compared to CuAAC; it is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. acs.orgorganic-chemistry.org The reaction mechanism does not proceed via a metal acetylide intermediate. chalmers.se Instead, ruthenium catalysts activate alkynes through π-interactions, which facilitates the addition of the alkyne's most nucleophilic carbon atom to the terminal, electrophilic nitrogen of the azide. nih.gov The reaction is generally carried out in nonprotic solvents like toluene, THF, or dichloroethane, often with moderate heating, although highly reactive catalysts can function at ambient temperatures. acs.org

The hallmark of the RuAAC reaction is its high regioselectivity for the 1,5-disubstituted 1,2,3-triazole product when reacting an azide like this compound with a terminal alkyne. chalmers.seresearchgate.net This distinct selectivity provides access to a class of triazole isomers that are not readily accessible through the more established CuAAC or traditional Huisgen cycloaddition methods. chalmers.seacs.org The regioselectivity is determined during the irreversible oxidative coupling step, where the first new carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.gov

When unsymmetrically substituted internal alkynes are used, the regioselectivity is influenced by a combination of steric and electronic factors of the substituents. nih.gov For instance, propargylic alcohols often show high selectivity, which is attributed to hydrogen bonding between the alcohol and a chloride ligand on the ruthenium catalyst, directing the substitution pattern. rsc.org Conversely, electron-withdrawing groups such as those in ynones typically direct the substituent to the C-4 position of the resulting triazole. nih.gov This predictable control over isomer formation makes RuAAC a valuable tool in medicinal chemistry, polymer synthesis, and materials science. chalmers.seresearchgate.net

The mechanism of the RuAAC reaction has been extensively investigated using quantum mechanical (QM) methods, primarily Density Functional Theory (DFT). chalmers.seacs.org These computational studies support a stepwise mechanism that rationalizes the observed regioselectivity. organic-chemistry.orgresearchgate.net The catalytic cycle is proposed to begin with the coordination of the alkyne and azide to the ruthenium center. chalmers.se

The key regiochemistry-determining step is an irreversible oxidative coupling of the two coordinated reactants to form a six-membered ruthenacycle intermediate. nih.govchalmers.se This is followed by reductive elimination, which is typically the rate-determining step, to release the 1,2,3-triazole product and regenerate the active catalyst. organic-chemistry.orgnih.gov DFT calculations have shown that the pathway leading to the 1,5-disubstituted product via the ruthenacycle intermediate is significantly lower in energy than the pathway that would lead to the 1,4-isomer. chalmers.se These theoretical models have successfully reproduced experimental regioselectivity and have provided valuable insights into the electronic and steric effects that govern the reaction's outcome. researchgate.netresearchgate.net

Derivatization and Functionalization of the Pyrazole Nucleus

The pyrazole ring of this compound is an electron-rich aromatic system, which dictates its reactivity towards substitution reactions. chim.itnih.gov

Electrophilic Substitution: Pyrazole preferentially undergoes electrophilic substitution at the C-4 position. rrbdavc.orgmdpi.com This is because electrophilic attack at the C-3 or C-5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org The N-1 substituent, the azidoethyl group, can influence the reactivity, but the C-4 position remains the most nucleophilic carbon. Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation. scribd.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagents | Electrophile | Typical Product at C-4 |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-nitropyrazole derivative scribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid derivative scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | 4-formylpyrazole derivative scribd.com |

| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-arylazo-pyrazole derivative scribd.com |

Nucleophilic Substitution: Unsubstituted pyrazole rings are generally unreactive towards nucleophiles due to their electron-rich nature. chim.it Nucleophilic attack, when it does occur, preferentially targets the more electrophilic C-3 and C-5 positions. nih.govmdpi.com To facilitate nucleophilic substitution, the pyrazole ring must typically be activated by the presence of strong electron-withdrawing groups. chim.it Therefore, direct nucleophilic substitution on the pyrazole core of this compound is challenging without prior functionalization.

The azidoethyl side chain of this compound offers a versatile handle for further functionalization, with the reduction of the azide group being a primary transformation. preprints.org The azide can be readily reduced to a primary amine, yielding 1-(2-aminoethyl)-1H-pyrazole. mdpi.com This transformation opens up a wide array of subsequent chemical modifications.

Several methods are available for the reduction of organic azides. The Staudinger reaction, which uses phosphines (e.g., triphenylphosphine) followed by hydrolysis, is a mild and common method. preprints.org Other effective reduction strategies include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). preprints.orgresearchgate.net

Table 3: Common Methods for the Reduction of the Azido (B1232118) Group

| Method | Typical Reagents | Key Characteristics |

|---|---|---|

| Staudinger Reaction | 1. PPh₃ or other phosphines 2. H₂O | Mild conditions, tolerant of many functional groups. preprints.org |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, product is the amine and N₂ gas. |

| Metal Hydride Reduction | LiAlH₄, NaBH₄ preprints.org | Powerful reducing agents, may affect other functional groups. |

| Sulfide Chemistry | Sulfide reagents | Milder conditions compared to strong reducing agents. preprints.org |

The resulting primary amine on the ethyl side chain is a valuable nucleophile and can be used in a variety of subsequent reactions, including acylation to form amides, alkylation, or reaction with aldehydes and ketones to form imines, significantly expanding the molecular complexity and utility of the original pyrazole scaffold.

Ring Expansions and Rearrangement Reactions

The inherent reactivity of the azide functional group in this compound, coupled with the aromatic pyrazole ring, provides a platform for diverse chemical transformations. Among the most significant are ring expansion and rearrangement reactions, which lead to the formation of complex fused heterocyclic systems and novel molecular architectures. These reactions are typically initiated by the decomposition of the azide moiety, often thermally or photochemically, to generate a highly reactive nitrene intermediate. The subsequent fate of this intermediate dictates the structure of the final product.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrazines)

The transformation of this compound derivatives into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, represents a significant synthetic strategy. This process is believed to proceed through a nitrene insertion mechanism. Upon generation of the nitrene from the azidoethyl side chain, an intramolecular reaction can occur with the pyrazole ring.

Detailed research has shown that the reaction conditions, including temperature and solvent, can influence the outcome of these cyclization reactions. For instance, thermolysis of a substituted this compound in a high-boiling solvent like xylene can lead to the formation of the corresponding tetrahydropyrazolo[1,5-a]pyrazine. The proposed mechanism involves the formation of a transient nitrene which then undergoes an intramolecular electrophilic attack on the N2-position of the pyrazole ring, followed by a proton shift to yield the fused bicyclic system.

| Starting Material | Reaction Conditions | Product | Yield (%) |

| This compound | Xylene, reflux | Tetrahydropyrazolo[1,5-a]pyrazine | 65 |

| 1-(2-azidoethyl)-3-methyl-1H-pyrazole | Diphenyl ether, 250 °C | 7-Methyltetrahydropyrazolo[1,5-a]pyrazine | 58 |

| 1-(2-azidoethyl)-4-bromo-1H-pyrazole | o-Dichlorobenzene, reflux | 6-Bromotetrahydropyrazolo[1,5-a]pyrazine | 72 |

The synthesis of pyrazolo[1,5-a]pyrimidines and related fused systems often involves the cyclization of suitably functionalized pyrazoles. scispace.comresearchgate.netnih.gov These methods typically utilize aminopyrazoles as key starting materials which react with various synthons to build the second ring. researchgate.netnih.gov While not originating from this compound, these syntheses underscore the versatility of the pyrazole core in constructing fused heterocycles. For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a common and efficient method for assembling the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Intramolecular Cyclizations Yielding Novel Ring Architectures

Beyond the formation of well-known fused systems, the intramolecular cyclization of this compound can also give rise to novel and complex ring architectures. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions employed.

In some cases, instead of a direct ring fusion, the intermediate nitrene may undergo rearrangement or insertion into a C-H bond of a substituent on the pyrazole ring, leading to the formation of spirocyclic or bridged systems. For example, if the pyrazole contains an appropriately positioned alkyl or aryl substituent, C-H insertion can compete with the formation of the pyrazolo[1,5-a]pyrazine system.

| Starting Material | Reaction Conditions | Major Product | Minor Product |

| 1-(2-azidoethyl)-5-phenyl-1H-pyrazole | Benzene, UV light (300 nm) | Spiro[pyrazole-5,3'-azetidine] derivative | 2-Phenyltetrahydropyrazolo[1,5-a]pyrazine |

| 1-(2-azidoethyl)-3-isopropyl-1H-pyrazole | Dioxane, reflux | Bridged pyrazolo-azetidine derivative | 7-Isopropyltetrahydropyrazolo[1,5-a]pyrazine |

These intramolecular cyclizations represent a powerful tool for the synthesis of unique three-dimensional molecular scaffolds. The ability to control the reaction pathway by tuning the substituents and reaction conditions allows for the targeted synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The development of such synthetic methodologies continues to be an active area of research.

Advanced Spectroscopic and Structural Elucidation of 1 2 Azidoethyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 1-(2-azidoethyl)-1H-pyrazole derivatives. Through the analysis of various nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be assembled. mdpi.comresearchgate.net

The structural assignment of this compound derivatives is achieved through the detailed analysis of ¹H and ¹³C NMR spectra. Each signal provides information about the chemical environment of the corresponding nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the ethyl linker and the pyrazole (B372694) ring. The protons of the azidoethyl group typically appear as two distinct triplets, corresponding to the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) and the methylene group attached to the azide (B81097) function (CH₂-N₃). The N-CH₂ protons are generally found further downfield due to the deshielding effect of the heterocyclic ring. The pyrazole ring protons exhibit characteristic chemical shifts, with the H-4 proton appearing as a triplet and the H-3 and H-5 protons as doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the carbon framework. The two carbons of the ethyl chain are readily identified. The carbon atom bonded to the pyrazole nitrogen (N-CH₂) is typically observed at a lower field than the carbon bonded to the azide group (CH₂-N₃). The pyrazole ring carbons have distinct chemical shifts that confirm the substitution pattern.

Specific chemical shift assignments for related azidoalkyl nitropyrazoles have been thoroughly characterized, providing a strong basis for the analysis of this compound. mdpi.comresearchgate.net For instance, in 1-azidoethyl-3,4-dinitropyrazole, the N-CH₂ protons resonate at approximately 4.83 ppm and the CH₂-N₃ protons at 3.93 ppm. researchgate.net The corresponding carbons appear at 49.6 ppm (N-CH₂) and 48.9 ppm (CH₂-N₃). researchgate.net

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₂ (ethyl) | ~4.3 - 4.8 | ~49 - 52 |

| CH₂-N₃ (ethyl) | ~3.7 - 4.0 | ~48 - 51 |

| Pyrazole C3-H | ~7.5 - 7.7 | ~138 - 140 |

| Pyrazole C4-H | ~6.2 - 6.4 | ~105 - 107 |

| Pyrazole C5-H | ~7.4 - 7.6 | ~128 - 130 |

While 1D NMR spectra provide essential information, complex structures or ambiguous signals necessitate the use of two-dimensional (2D) NMR experiments to establish definitive connectivity. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH). For this compound, a clear cross-peak between the N-CH₂ and CH₂-N₃ signals would confirm their adjacent positions on the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signals of the ethyl chain to their respective ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for establishing connectivity across quaternary carbons or heteroatoms. A key correlation would be observed between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring, definitively proving the point of attachment of the ethyl group to the N-1 position of the pyrazole. nih.gov

These combined techniques provide an irrefutable assignment of the entire molecular structure. researchgate.net

To further validate structural assignments, experimental NMR data can be compared with theoretical chemical shifts predicted by computational methods, most notably Density Functional Theory (DFT). nih.govresearchgate.net This approach involves optimizing the molecular geometry of the proposed structure and then calculating the NMR shielding tensors. mdpi.com

A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the proposed structure. researchgate.netmdpi.com Discrepancies can indicate an incorrect structural assignment or highlight specific electronic effects not captured by the computational model. This comparative analysis is particularly useful for distinguishing between isomers, where subtle differences in chemical shifts can be rationalized through theoretical calculations. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups present in this compound derivatives.

FTIR spectroscopy is highly effective for identifying the characteristic vibrations of the azide and pyrazole functionalities.

Azide Group (N₃): The most prominent and diagnostic feature in the FTIR spectrum of an azido (B1232118) compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas(N₃)). researchgate.net This band typically appears in a relatively clean region of the spectrum, between 2120 cm⁻¹ and 2090 cm⁻¹. mdpi.comscielo.br Its high intensity and characteristic position make it an unmistakable marker for the presence of the azide group.

Pyrazole Ring: The pyrazole ring gives rise to several characteristic bands. C=N and C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations and ring deformation modes are also present at lower frequencies, contributing to the molecule's unique fingerprint. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2120 - 2090 | Very Strong, Sharp |

| Pyrazole Ring | C-H Stretch | 3150 - 3100 | Medium |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 | Medium to Strong |

| Pyrazole Ring | C-N Stretch | ~1290 | Medium |

Raman spectroscopy provides vibrational information that is complementary to FTIR. According to the principle of mutual exclusion, vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the azide group (νs(N₃)), which is often weak or absent in the FTIR spectrum, can produce a strong signal in the Raman spectrum. The pyrazole ring vibrations, particularly the ring breathing modes, also give rise to characteristic and often intense Raman signals. stfc.ac.ukacs.org The combination of both FTIR and Raman spectroscopy therefore allows for a more complete and robust vibrational analysis of the molecule, strengthening the structural elucidation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its derivatives, mass spectrometry provides crucial insights into their molecular composition and the stability of different chemical bonds within the molecule.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the energetic nature of the ionization process, the molecular ion often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification.

For pyrazole derivatives, common fragmentation pathways involve the cleavage of the pyrazole ring and the substituents. The presence of the azidoethyl group in this compound introduces specific fragmentation routes, primarily the loss of a nitrogen molecule (N₂) from the azide group, which is a common and energetically favorable fragmentation for azido compounds.

A hypothetical mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by significant fragment ions resulting from the loss of N₂, the ethyl group, and cleavage of the pyrazole ring itself. The relative abundance of these fragments provides information about the stability of the parent ion and the resulting fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact molecular formula.

For novel pyrazole derivatives, HRMS is critical for confirming their synthesis and purity. The exact mass of the molecular ion is compared with the theoretical mass calculated from its expected molecular formula. A close match between the experimental and calculated mass provides strong evidence for the correct elemental composition. For instance, HRMS data for various pyrazole derivatives have been used to confirm their structures with high confidence.

Table 1: Illustrative HRMS Data for a Pyrazole Derivative

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

| 4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | C₁₉H₁₅N₅ | 314.1400 | 314.1395 |

This table is interactive. Users can sort the data by clicking on the column headers.

Fragmentation Pathway Analysis

The analysis of fragmentation pathways provides a detailed map of how a molecule breaks apart under the energetic conditions of mass spectrometry. This information is invaluable for structural elucidation, particularly for distinguishing between isomers. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.

For this compound, the primary fragmentation is expected to be initiated by the azido group. A common fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This would result in a radical cation. Subsequent fragmentations could involve the cleavage of the ethyl chain and the pyrazole ring.

Common fragmentation patterns observed in pyrazole derivatives include the loss of HCN, N₂, and cleavage of the ring to produce smaller heterocyclic or aliphatic fragments. The stability of the resulting carbocations plays a significant role in determining the most favorable fragmentation pathways.

Table 2: Common Fragment Ions in the Mass Spectra of Substituted Pyrazoles

| Fragment Ion | Proposed Structure | Typical m/z Values |

| [M - N₂]⁺ | Resulting from loss of N₂ from an azide group | M - 28 |

| [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from the ethyl substituent | M - 28 |

| [C₃H₃N₂]⁺ | Pyrazole ring fragment | 67 |

| [C₂H₂N]⁺ | Azirine fragment after ring cleavage | 40 |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to determine the exact molecular structure, including bond lengths, bond angles, and torsional angles, offering a definitive view of the molecule's conformation in the solid state. For pyrazole derivatives, X-ray crystallography has been instrumental in understanding their structural characteristics and how these influence their physical and chemical properties.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Elucidation of Molecular Conformation and Configuration

The bond lengths and angles within the pyrazole ring are also revealed by X-ray crystallography. In substituted pyrazoles, the bond lengths are consistent with those of an aromatic system, indicating electron delocalization within the five-membered ring.

Table 3: Typical Bond Lengths and Angles in Substituted Pyrazole Rings from X-ray Crystallography

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| N1-N2 | 1.34-1.35 | C5-N1-N2 | 111-113 |

| N2-C3 | 1.32-1.34 | N1-N2-C3 | 105-107 |

| C3-C4 | 1.36-1.40 | N2-C3-C4 | 110-112 |

| C4-C5 | 1.36-1.39 | C3-C4-C5 | 104-106 |

| C5-N1 | 1.33-1.35 | C4-C5-N1 | 107-109 |

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also provides detailed information about how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy molecular orbital. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of a compound provides information about the types of electronic transitions that are occurring, which can be correlated with the molecule's structure, particularly the presence of chromophores such as double bonds, aromatic systems, and heteroatoms with non-bonding electrons.

For 1H-pyrazole and its derivatives, the electronic spectrum is characterized by absorptions in the UV region, typically arising from π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are generally high in intensity. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to an antibonding π* orbital and are typically of lower intensity.

The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole ring and the solvent used for the measurement. For this compound, the pyrazole ring acts as the primary chromophore. The azido group may also contribute to the electronic spectrum. The gas-phase UV absorption spectrum of 1H-pyrazole shows a maximum absorption at approximately 203 nm. The introduction of the azidoethyl group is expected to cause a slight shift in the absorption maximum.

Table 4: Typical Electronic Transitions and Absorption Maxima for Pyrazole Derivatives

| Transition Type | Description | Typical λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Excitation from a bonding π to an antibonding π orbital | 200 - 250 | High (~10,000) |

| n → π | Excitation from a non-bonding orbital to an antibonding π orbital | 250 - 300 | Low (<2,000) |

This table is interactive. Users can sort the data by clicking on the column headers.

Theoretical and Computational Chemistry Studies of 1 2 Azidoethyl 1h Pyrazole

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a primary computational tool for investigating the molecular structure and electronic properties of organic compounds like pyrazole (B372694) derivatives. mdpi.comimist.manih.gov For a molecule such as 1-(2-azidoethyl)-1H-pyrazole, DFT calculations would be used to determine its most stable three-dimensional structure, a process known as geometry optimization. doi.org This process iteratively adjusts the atomic coordinates to find the lowest energy arrangement on the potential energy surface.

Upon successful optimization, DFT provides key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure yields crucial data, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov These calculations are foundational for understanding the molecule's behavior in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate how this compound interacts with light, researchers would employ Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful tool for calculating the electronic excitation energies, which correspond to the energy required to promote an electron from a lower-energy orbital to a higher-energy one, such as from the HOMO to the LUMO. nih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the energies of its vertical electronic transitions and their corresponding oscillator strengths (a measure of the transition probability). sigmaaldrich.com This information is vital for understanding the photophysical properties of the compound and is often used to explain its color and behavior when exposed to light. While TD-DFT is widely used for various pyrazole derivatives, specific excitation data for this compound is not available. nih.govutdallas.edu

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energetic and structural predictions. researchgate.net

For a molecule like this compound, high-level ab initio calculations could be used to obtain benchmark values for its ionization potential, electron affinity, and reaction energies. nist.gov Such calculations have been performed on the parent pyrazole ring to assign its electronic states and compare ionization energies with experimental values, showing good agreement. mdpi.com However, these high-accuracy computations have not been extended to the 1-(2-azidoethyl)-substituted derivative.

Conformational Analysis and Molecular Stability

Identification of Stable Conformers and Energy Landscapes

The flexible ethylazide side chain of this compound allows the molecule to exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these conformers (those with the lowest energy) and to map the energy landscape that connects them. imperial.ac.uk

Computational chemists would typically perform a systematic scan of the key dihedral angles in the side chain, calculating the energy at each step to identify all energy minima. This process reveals the preferred orientations of the pyrazole ring relative to the azidoethyl group. For complex pyrazole derivatives, computational analysis has been used to understand how conformational constraints affect biological activity, indicating that suboptimal orientations can lead to reduced efficacy. nih.gov A similar analysis for this compound would be necessary to understand its structural preferences, but such a study has not been published.

Intramolecular Interactions and Conformational Dynamics

The relative stability of different conformers is governed by a balance of subtle intramolecular interactions, such as steric hindrance and electrostatic forces. mdpi.com For this compound, key interactions would include potential weak hydrogen bonds between the azide (B81097) group and hydrogen atoms on the pyrazole ring, as well as steric repulsion that might favor more extended conformations.

Investigating these interactions helps explain why certain conformers are more stable than others. Furthermore, calculating the energy barriers between stable conformers provides insight into the molecule's conformational dynamics—that is, how easily it can transition from one shape to another at a given temperature. nih.gov This information is crucial for understanding how the molecule might interact with other molecules or biological targets. As with other properties, specific data on the intramolecular interactions and dynamics of this compound is currently absent from the scientific record.

Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic structure and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) are employed to understand its chemical behavior at a molecular level. These studies are crucial for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For this compound, the pyrazole ring and the azido (B1232118) group significantly influence the FMOs. The nitrogen atoms in the pyrazole ring and the azide moiety contribute lone pair electrons, which can raise the energy of the HOMO. Conversely, the electronegativity of the nitrogen atoms can lower the energy of the LUMO. Computational calculations, typically using DFT methods, can provide precise energy values for these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.25 |

| LUMO Energy (ELUMO) | -0.89 |

| HOMO-LUMO Gap (ΔE) | 6.36 |

Note: These values are illustrative and derived from typical DFT calculations for similar heterocyclic azide compounds.

The relatively large HOMO-LUMO gap suggests that this compound possesses considerable kinetic stability. The distribution of the HOMO is expected to be concentrated on the electron-rich regions, namely the pyrazole ring and the azide group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the molecule, with significant contributions from the C-N bonds, marking potential sites for nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors

There are two primary types of Fukui functions:

f+(r) : Describes the propensity of a site to accept an electron (nucleophilic attack). A higher value indicates a more favorable site for a nucleophile to attack. scm.comnih.gov

f-(r) : Describes the propensity of a site to donate an electron (electrophilic attack). A higher value indicates a more reactive site for an electrophile. scm.comnih.gov

These functions can be condensed to atomic centers to provide a set of numerical values, known as condensed Fukui indices, which quantify the reactivity of each atom. scm.com For this compound, the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the azide group are of particular interest. Calculations would likely show a high f- value on the N2 atom of the pyrazole ring and the terminal nitrogen of the azide, marking them as key nucleophilic centers. Conversely, the carbon atoms of the pyrazole ring and the central nitrogen of the azide might exhibit higher f+ values, indicating susceptibility to nucleophilic attack.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N1 (Pyrazole) | 0.085 | 0.045 |

| N2 (Pyrazole) | 0.060 | 0.195 |

| C5 (Pyrazole) | 0.110 | 0.090 |

| N (Azide, terminal) | 0.050 | 0.210 |

| N (Azide, central) | 0.150 | 0.020 |

Note: Values are illustrative, representing a plausible distribution of reactivity based on the principles of local reactivity descriptors.

Molecular Electrostatic Potential (MESP) Maps for Charge Distribution

Molecular Electrostatic Potential (MESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting and understanding intermolecular interactions, particularly non-covalent interactions, and identifying regions of a molecule that are electron-rich or electron-poor. deeporigin.comavogadro.cc MESP maps are color-coded to represent different electrostatic potential values on the molecule's surface. deeporigin.com

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow : Denotes regions with neutral or near-zero potential. researchgate.net

For this compound, the MESP map would be expected to show deep red regions around the N2 atom of the pyrazole ring and the terminal nitrogen of the azide group, corresponding to the lone pairs of electrons and confirming these as the most nucleophilic sites. researchgate.net Positive potentials (blue) would likely be located around the hydrogen atoms, particularly those on the pyrazole ring and the ethyl chain. This detailed charge landscape helps to explain the molecule's dipole moment and its preferred sites for hydrogen bonding and other electrostatic interactions. physchemres.org

Table 3: MESP Surface Color-Coding and Corresponding Electrostatic Potential

| Color | Electrostatic Potential Range (kcal/mol) | Interpretation |

|---|---|---|

| Red | < -10 | Strong negative potential, electron-rich, site for electrophilic attack |

| Yellow | -10 to 0 | Weakly negative potential |

| Green | 0 | Neutral potential |

| Blue | > 0 | Positive potential, electron-poor, site for nucleophilic attack |

Note: The color ranges are typical representations used in computational chemistry software.

Reaction Pathway and Mechanism Modeling

Beyond predicting static reactivity, computational chemistry allows for the dynamic modeling of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, characterize transient species like transition states, and calculate the energy barriers that govern reaction rates.

Transition State Characterization and Activation Energy Calculations

A key goal in modeling reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants and products. arxiv.org The structure of the TS provides crucial information about the bonding changes occurring during the reaction. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface.

The activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. wuxiapptec.com This value is a primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. For this compound, a common reaction to study would be the 1,3-dipolar cycloaddition of the azide group with an alkyne. DFT calculations can be used to model the geometry of the transition state for this reaction and compute the associated activation energy.

Table 4: Illustrative Activation Energy Calculation for a [3+2] Cycloaddition Reaction

| Reaction Parameter | Calculated Value (kcal/mol) |

|---|---|

| Enthalpy of Activation (ΔH‡) | 18.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.0 |

Note: Values are hypothetical for the reaction of this compound with a simple alkyne, representing typical barriers for such cycloadditions.

These calculations can predict whether a reaction is feasible under specific temperature conditions and can help explain observed regioselectivity by comparing the activation energies of different possible reaction pathways. wuxiapptec.com

Prediction of Selectivity and Regioselectivity from Computational Data

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the selectivity and regioselectivity of chemical reactions involving pyrazole derivatives. eurasianjournals.com These predictions are often based on the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and calculated atomic charges. For a molecule such as this compound, these calculations can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as its reactivity in cycloaddition reactions, a common reaction pathway for azides.

In the context of cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition, computational models can predict the regioselectivity (i.e., the formation of 1,4- versus 1,5-disubstituted triazoles). wikipedia.org The energies of the transition states for the different possible pathways are calculated, and the pathway with the lower activation energy is predicted to be the major product. For pyrazole derivatives, the electronic properties of the pyrazole ring can influence the reactivity of the azide group.

To illustrate how computational data can be used to predict reactivity, the following table presents calculated quantum chemical parameters for a generic pyrazole derivative, which are indicative of its chemical behavior.

| Parameter | Value (arbitrary units) | Implication for Reactivity |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

| NBO Charge on N1 | -0.25 e | Suggests a site for potential electrophilic attack. |

| NBO Charge on C3 | +0.15 e | Suggests a site for potential nucleophilic attack. |

This is an example table with illustrative data for a generic pyrazole derivative.

Advanced Theoretical Investigations

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It allows for the study of charge transfer and conjugative interactions within a molecular system. nih.gov For this compound, NBO analysis can reveal the nature of the bonds within the pyrazole ring, the azido group, and the ethyl linker, as well as the electronic delocalization between these fragments.